Ethyl 3-chloro-1H-indazole-5-carboxylate

Medicinal Chemistry Synthetic Chemistry Quality Control

Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS 2121562-48-7) is a 3-chloro-substituted indazole-5-carboxylate ethyl ester with molecular formula C₁₀H₉ClN₂O₂ and molecular weight 224.64 g/mol. It is supplied as a ≥95% to 98% purity research chemical , with key physicochemical parameters including TPSA 54.98 Ų and LogP 2.393.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64
CAS No. 2121562-48-7
Cat. No. B2858992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-1H-indazole-5-carboxylate
CAS2121562-48-7
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(NN=C2C=C1)Cl
InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13)
InChIKeyWGEBRIAFHZOVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS 2121562-48-7): Chemical Identity and Core Procurement Specifications


Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS 2121562-48-7) is a 3-chloro-substituted indazole-5-carboxylate ethyl ester with molecular formula C₁₀H₉ClN₂O₂ and molecular weight 224.64 g/mol . It is supplied as a ≥95% to 98% purity research chemical , with key physicochemical parameters including TPSA 54.98 Ų and LogP 2.393 . The compound is typically stored at 2–8°C sealed in dry conditions and is classified under GHS07 with hazard statements H302, H315, H319, and H335 .

Why Generic Substitution Fails: Functional and Pharmacochemical Consequences of the 3-Chloro-5-Carboxylate Ethyl Ester Architecture


The precise 3-chloro-5-carboxylate ethyl ester substitution pattern of this compound dictates its reactivity profile, lipophilicity, and metabolic stability in ways that cannot be replicated by non-chlorinated, methyl-ester, 3-bromo, regioisomeric, or carboxylic acid analogs . The 3-chloro substituent is a critical synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions, while the ethyl ester at the 5-position offers a distinct balance of steric bulk and hydrolytic stability compared to methyl esters [1]. Substituting with a non-chlorinated indazole eliminates a key vector for further derivatization; using the methyl ester alters the compound's lipophilicity and reaction kinetics; employing the 3-bromo analog changes electrophilicity and cross-coupling efficiency; choosing the regioisomeric 5-chloro-3-carboxylate places the ester at a position with different electronic and steric properties; and opting for the free carboxylic acid foregoes the ethyl ester's protective and solubility-enhancing properties altogether [2]. These distinctions are not merely academic—they translate directly into differences in synthetic yield, compound purity, and downstream biological performance.

Quantitative Differentiation: Ethyl 3-chloro-1H-indazole-5-carboxylate vs. Closest Analogs


Purity Specification and Quality Control: 98% Purity with Documented Batch-to-Batch Consistency

Ethyl 3-chloro-1H-indazole-5-carboxylate is commercially available at a certified 98% purity (HPLC), with batch-specific certificates of analysis (CoA) available upon request . In contrast, common alternative intermediates like ethyl 1H-indazole-5-carboxylate are often supplied at ≥95% purity without guaranteed analytical data from major vendors [1]. The 3% absolute purity difference corresponds to a 60% reduction in total impurity load (from ≤5% to ≤2%), which can significantly impact downstream reaction yields and purification requirements [1].

Medicinal Chemistry Synthetic Chemistry Quality Control

Lipophilicity (LogP) Advantage: Optimized Membrane Permeability for Lead Optimization

The calculated LogP of ethyl 3-chloro-1H-indazole-5-carboxylate is 2.393, placing it within the optimal range (1–3) for oral bioavailability and CNS penetration in drug discovery . The 3-chloro substituent increases lipophilicity by approximately 0.5–1.0 LogP units compared to the non-chlorinated analog ethyl 1H-indazole-5-carboxylate (LogP not explicitly reported but estimated ~1.5 based on similar indazoles) [1]. In contrast, the carboxylic acid derivative 3-chloro-1H-indazole-5-carboxylic acid has a measured LogP of 1.78, making it significantly more hydrophilic and less suitable for passive membrane diffusion .

Drug Discovery Physicochemical Properties ADME

Polar Surface Area (TPSA): Balanced Polarity for Hydrogen Bonding and Solubility

The topological polar surface area (TPSA) of ethyl 3-chloro-1H-indazole-5-carboxylate is 54.98 Ų . This value falls within the favorable range for oral drug candidates (<140 Ų) and balances the need for aqueous solubility with membrane permeability. By comparison, the free carboxylic acid 3-chloro-1H-indazole-5-carboxylic acid has a TPSA of 66.01 Ų (estimated), while the 3-bromo analog ethyl 3-bromo-1H-indazole-5-carboxylate has a TPSA of 55.00 Ų [1]. The lower TPSA of the ethyl ester relative to the acid improves passive permeability, while the slightly lower value relative to the bromo analog (due to chlorine's smaller van der Waals radius) may offer a marginal advantage in solubility.

Medicinal Chemistry Molecular Design Pharmacokinetics

Cost and Availability: Economical Scale-Up with Consistent Supply

Ethyl 3-chloro-1H-indazole-5-carboxylate is available at a competitive price point compared to its closest analogs. As of 2026, the compound is offered at approximately $0.10–$0.30 per milligram in gram quantities, with multiple vendors maintaining stock . In contrast, the regioisomeric 5-chloro-1H-indazole-3-carboxylic acid ethyl ester (CAS 1081-05-6) is significantly more expensive, with pricing at $0.40–$0.50 per milligram and longer lead times (3 weeks for gram quantities) . The bromo analog ethyl 3-bromo-1H-indazole-5-carboxylate is even more costly, at approximately $1.10 per milligram for smaller quantities [1].

Procurement Supply Chain Process Chemistry

Where Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS 2121562-48-7) Delivers the Most Value: Three Key Application Scenarios


Scenario 1: Synthesis of 3-Substituted Indazole-Based Kinase Inhibitors

The 3-chloro substituent serves as an ideal leaving group for nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, or alkoxides, enabling the rapid diversification of the indazole core . Its calculated LogP of 2.393 and TPSA of 54.98 Ų make it well-suited for generating lead-like compounds with favorable ADME properties . In contrast, the non-chlorinated analog ethyl 1H-indazole-5-carboxylate lacks this reactive handle, while the 3-bromo analog is more expensive and may exhibit different reactivity profiles in cross-coupling [1]. Recent patent literature extensively describes the use of 3-chloroindazole esters as intermediates in the preparation of kinase inhibitors for oncology and immunology indications .

Scenario 2: Building Block for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The ethyl ester at the 5-position provides a convenient, hydrolytically stable protecting group that can be cleaved under mild basic conditions to yield the corresponding carboxylic acid for further derivatization (e.g., amide coupling) . The compound's 98% purity specification ensures that SAR trends are not confounded by impurities, and the cost advantage over the 3-bromo and 5-chloro-3-carboxylate regioisomers enables the synthesis of larger compound libraries with constrained budgets . Researchers have leveraged 3-chloroindazole-5-carboxylates to explore the chemical space around the hinge-binding region of kinases, with IC50 values in the low nanomolar range reported for optimized analogs [1].

Scenario 3: Intermediate in Agrochemical and Material Science Research

Beyond pharmaceuticals, indazole derivatives find application as agrochemical intermediates and in materials science. The 3-chloro-5-carboxylate ethyl ester substitution pattern provides a unique electronic profile that can be exploited in the design of novel ligands for metal-organic frameworks (MOFs) or as precursors to fluorescent probes . The compound's relatively low cost and consistent supply from multiple vendors (AKSci, Leyan, Chemscene) make it a practical choice for exploratory research in these non-pharmaceutical fields, where cost sensitivity is often higher than in drug discovery [1].

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